![molecular formula C9H13N5O B11897862 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)
1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols for substitution.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric characteristics. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C9H13N5O |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
1-(2-aminoethyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N5O/c1-2-13-6-11-8-7(9(13)15)5-12-14(8)4-3-10/h5-6H,2-4,10H2,1H3 |
InChIキー |
UYQNZGQPQFAABU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C(C1=O)C=NN2CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


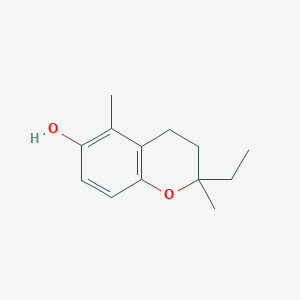


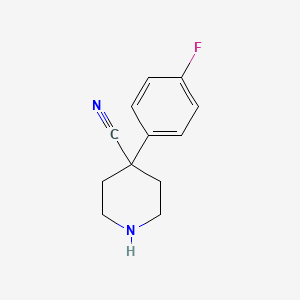
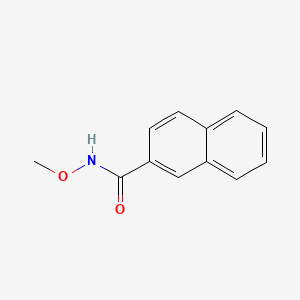


![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)


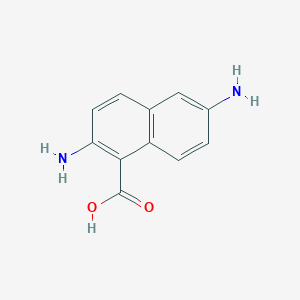
![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
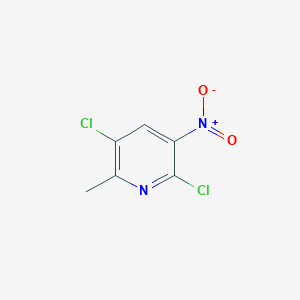
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
